molecular formula C10H11NO2 B2587450 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile CAS No. 1370587-32-8

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

Cat. No. B2587450
CAS RN: 1370587-32-8
M. Wt: 177.203
InChI Key: WPVQEHLBXLSHGY-UHFFFAOYSA-N
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Description

The compound “2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile” is a derivative of benzonitrile, which is an aromatic organic compound. It contains a hydroxymethyl group (-CH2OH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the introduction of the hydroxymethyl, methoxy, and methyl groups to the benzonitrile core .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), with a nitrile group (-CN), a hydroxymethyl group, a methoxy group, and a methyl group attached to it .


Chemical Reactions Analysis

As an aromatic nitrile, this compound could participate in various chemical reactions. The nitrile group could undergo hydrolysis, reduction, or other reactions. The hydroxymethyl and methoxy groups might also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar nitrile, hydroxymethyl, and methoxy groups could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Corrosion Inhibition Properties

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile and related derivatives have been studied for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives, which are structurally similar, were found to inhibit corrosion in mild steel in acidic environments. One study found that a derivative exhibited an impressive 97.83% efficiency at a concentration of 100 mg/L. The research highlighted the use of these compounds as potential eco-friendly corrosion inhibitors for industrial applications (Verma, Quraishi, & Singh, 2015).

Synthesis and Derivatives

The compound has also been the focus of synthetic chemistry research. A study reported an improved synthesis method for derivatives of 1-chloro-6-methoxy-isoquinolin-3-ol, starting with 4-methoxy-2-methylbenzonitrile. This study demonstrated a new synthetic pathway that offered better overall yield and safety compared to previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).

Structural Analysis

Structural analysis of similar compounds has been conducted to understand their chemical properties better. For example, the study of 2-(ferrocenylmethyl)-6-methoxy-3-methylbenzonitrile revealed insights into the orientation of cyclopentadienyl rings in ferrocenyl moieties, which is crucial for understanding the reactivity and potential applications of these compounds (Zhang, Lu, & Biehl, 1997).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(hydroxymethyl)-4-methoxy-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(6-12)8(5-11)3-4-10(7)13-2/h3-4,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVQEHLBXLSHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CO)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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